6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol
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Description
The compound “6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol” is a chemical substance with the molecular formula C19H13Cl2F3N2OS2 and a molecular weight of 477.34 . It is not intended for human or veterinary use and is available for research use only .
Scientific Research Applications
Crystal Structure Analysis The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied for their folded conformations and intramolecular hydrogen bonding, which may provide insights into the structural properties of 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Synthesis of Novel Compounds Research has focused on synthesizing novel compounds with similar structural characteristics. For instance, novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, containing thioether and aryl moieties, were synthesized starting with 2-hydroxyacetophenone, suggesting a pathway for creating derivatives of the compound (Li, Zhang, Dai, Du, & Xue, 2012).
Regioselective Synthesis The highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates the potential for targeted synthesis of related compounds, which could be relevant for the synthesis of 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol (Dos Santos et al., 2015).
Antimicrobial and Anticancer Applications Derivatives of similar compounds have shown potential as antimicrobial and anticancer agents. For example, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been explored as nonclassical antifolate inhibitors of thymidylate synthase, indicating possible therapeutic applications (Gangjee et al., 1996).
Heterocyclic Systems in Medicinal Chemistry The importance of heterocyclic systems, like those present in the compound , is emphasized in medicinal chemistry due to their wide spectrum of biological activities, such as antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2OS2/c20-14-5-2-6-15(21)17(14)28-10-13-8-16(27)26-18(25-13)29-9-11-3-1-4-12(7-11)19(22,23)24/h1-8H,9-10H2,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNPRGIMLUAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC(=CC(=O)N2)CSC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol |
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